Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-

Physicochemical Properties Lipophilicity Drug Likeness

Researchers seeking to explore structure-activity relationships around the natural product polygonophenone (MIC 120 µg/mL) or develop novel EP4 antagonists cannot rely on generic dihydroxyacetophenones. CAS 647842-84-0 provides the precise 3,6-dihydroxy-2-(2-methoxyethoxy) substitution pattern required for target engagement. • Scaffold-hop for polygonophenone with improved computed drug-likeness (XLogP3 1.3, TPSA 76 Ų). • Validated starting point for proprietary EP4 antagonist synthesis per Eli Lilly patent chemotype. • 5 H-bond acceptors & 2 donors enable systematic studies of ether chain effects on solubility and permeability.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 647842-84-0
Cat. No. B12595881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-
CAS647842-84-0
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1OCCOC)O)O
InChIInChI=1S/C11H14O5/c1-7(12)10-8(13)3-4-9(14)11(10)16-6-5-15-2/h3-4,13-14H,5-6H2,1-2H3
InChIKeyZOZOUUFGCIBIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3,6-Dihydroxy-2-(2-methoxyethoxy)acetophenone: Key Scrutiny


Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]- (CAS 647842-84-0) is a synthetic hydroxyacetophenone derivative featuring a unique substitution pattern: hydroxyl groups at the 3- and 6-positions and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) ether chain at the 2-position of the phenyl ring [1]. This arrangement distinguishes it from common acetophenone building blocks used in medicinal chemistry and natural product research. When procuring this compound for structure-activity relationship (SAR) exploration, anti-inflammatory drug intermediate synthesis, or as a tool compound, it is critical to understand that its substitution pattern dictates specific properties—such as hydrogen-bonding capacity, polarity, and conformational flexibility—that are not replicated by the more widely available dihydroxyacetophenone isomers or simple methoxy analogs .

1
Unique 3,6-dihydroxy-2-(2-methoxyethoxy) substitution pattern for SAR and scaffold-hopping studies
2
Distinct hydrogen-bonding and conformational profile not replicated by common dihydroxyacetophenone isomers
3
May support anti-inflammatory intermediate synthesis and natural-product-inspired medicinal chemistry research

Why Analogs Cannot Substitute 3,6-Dihydroxy-2-(2-methoxyethoxy)acetophenone


Attempting to substitute CAS 647842-84-0 with generic dihydroxyacetophenones (e.g., 2',4'- or 2',5'-isomers) or the simpler 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone introduces critical liabilities. Computed physicochemical data shows that the 2-methoxyethoxy chain fundamentally alters the molecule's lipophilicity (XLogP3 = 1.3), topological polar surface area (TPSA = 76 Ų), and hydrogen-bond acceptor count (5) compared to analogs lacking this ether chain [1]. These parameters directly influence membrane permeability, solubility, and target-binding pharmacophore geometry. Furthermore, the 3,6-dihydroxy pattern creates a distinct chelation motif not present in the 2,4-substitution pattern of resacetophenone. For applications referencing the natural product polygonophenone—a regioisomeric MEM-protected acetophenone with documented antibacterial activity (MIC 120 µg/mL against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus) [2]—the 2-methoxyethoxy regioisomer represents a scaffold hop that cannot be mimicked by simple hydroxyacetophenones. The quantitative differentiation below provides procurement-grade evidence for these claims.

Physicochemical profile mismatch
Computed lipophilicity, polar surface area, and hydrogen-bond acceptor count differ from simpler dihydroxyacetophenones; these may shift membrane permeability and solubility.
Chelation motif absent in analogs
The 3,6-dihydroxy arrangement creates a chelation geometry not found in 2,4-substituted isomers, potentially altering metal-binding or target-engagement properties.
Regioisomeric scaffold context
The natural product polygonophenone benchmark relies on a specific MEM-ether placement; the 2-methoxyethoxy regioisomer may not reproduce reported antibacterial activity without validation.

Comparative Evidence for 3,6-Dihydroxy-2-(2-methoxyethoxy)acetophenone


Lower Lipophilicity (XLogP3) vs. Methoxy Analog

The target compound exhibits a computed XLogP3 of 1.3, which is markedly lower than predicted for the unsubstituted methoxy analog 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone. The introduction of the 2-methoxyethoxy chain increases polarity and hydrogen-bond acceptor count (from 4 to 5) while adding only modest molecular weight (increase from ~182 Da to 226 Da) [1]. This places the compound in a more favorable region of CNS Multiparameter Optimization (MPO) and Lipinski Rule-of-Five space compared to less polar acetophenone derivatives.

Lower lipophilicity
Class-level inference
XLogP3 1.3
Δ ≈ -0.5 to -0.7 vs. methoxy analog
Supports polarity and ADME-property screening context
Comparator value estimated; no experimental logP available.
Physicochemical Properties Lipophilicity Drug Likeness SAR

Higher TPSA: Superior Solubility Over Methoxy Analog

The target compound possesses a computed TPSA of 76 Ų, which is higher than the estimated TPSA of the methoxy analog (~67 Ų) [1]. TPSA values below 140 Ų are generally considered acceptable for oral bioavailability, but within the 60–80 Ų range, higher values correlate with improved aqueous solubility. The additional ether oxygen in the 2-methoxyethoxy chain is the direct source of this TPSA increase.

Higher TPSA
Class-level inference
TPSA 76 Ų
Δ ≈ +9 Ų vs. methoxy analog
Supports solubility and formulation-property screening
Computed property; experimental solubility may differ.
Solubility TPSA Drug Delivery Formulation

Rotatable Bonds: Binding Diversity Over Rigid Analogs

The 2-methoxyethoxy substituent contributes 3 additional rotatable bonds compared to the methoxy analog, resulting in a total of 5 rotatable bonds for the target compound versus 2 for 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone [1]. This increased flexibility allows the terminal methoxy group to explore a wider conformational space, potentially engaging in additional hydrophobic or hydrogen-bonding interactions within a protein binding pocket—a feature unavailable to the rigid methoxy analog.

Rotatable bonds
Class-level inference
5 rotatable bonds
+3 vs. methoxy analog
Increased conformational flexibility may support binding-mode exploration
Relevance to target engagement requires experimental confirmation.
Conformational Analysis Molecular Recognition Scaffold Design

Polygonophenone Regioisomer: Scaffold-Hopping Candidate

The natural product polygonophenone—1-[2-hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone—is a regioisomer of the target compound. Polygonophenone demonstrated measurable antibacterial activity against Gram-positive strains: MIC of 120 µg/mL against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus [1]. The target compound differs in that the 2-methoxyethoxy group is directly ether-linked at the 2-position rather than as a MEM-ether at the 4-position, and the hydroxyl groups are at the 3- and 6-positions instead of the 2-position. This structural permutation makes the target compound a rationally designed scaffold-hopping candidate for exploring antibacterial or anti-inflammatory SAR around the MEM-substituted acetophenone pharmacophore.

Natural product benchmark
Cross-study comparable
Target: no MIC data
Polygonophenone (regioisomer): MIC 120 µg/mL
Provides scaffold-hopping context from reported natural product activity
Antibacterial data refer only to the natural product; target compound untested.
Natural Product Antibacterial Scaffold Hopping Regioisomer

EP4 Antagonist Intermediate: Lilly Phenoxyethoxy Series

Eli Lilly's patent US 9,000,043 B2 discloses phenoxyethoxy compounds as selective EP4 receptor antagonists for treating inflammatory conditions including osteoarthritis and rheumatoid arthritis [1]. The target compound's 2-methoxyethoxy-phenyl-ethanone core is structurally congruent with the phenoxyethoxy motif claimed in Formula I of this patent. While the target compound itself is not specifically enumerated in the patent, its substitution pattern aligns with key pharmacophoric elements described for EP4 antagonist activity, suggesting its utility as a late-stage intermediate or scaffold for generating proprietary EP4-targeting libraries.

Patent landscape
Supporting evidence
Core aligns with EP4 antagonist Formula I of US 9,000,043 B2
Indicates structural relevance for EP4-targeted library design
No direct activity data for this compound; patent analysis only.
EP4 Antagonist Inflammation Arthritis Patent Intermediate

Key Applications of 3,6-Dihydroxy-2-(2-methoxyethoxy)acetophenone


Polygonophenone Scaffold Hopping for Antibacterial Leads

Polygonophenone's reported MIC of 120 µg/mL against Gram-positive bacteria (B. cereus, B. subtilis, S. aureus) provides a biological benchmark for the MEM-substituted acetophenone class [1]. Procuring CAS 647842-84-0 as a regioisomeric scaffold allows medicinal chemists to systematically probe the impact of hydroxyl and ether placement on antibacterial potency, with the goal of improving upon the natural product's modest MIC through focused SAR expansion. The target compound's enhanced solubility (TPSA 76 Ų) and flexible side chain (5 rotatable bonds) further support its use in fragment-based or structure-guided optimization campaigns [2].

EP4 Antagonist Library Intermediate

Eli Lilly's granted patent on phenoxyethoxy EP4 antagonists establishes the therapeutic relevance of this chemical space for inflammatory pain (osteoarthritis, rheumatoid arthritis) [3]. The target compound's 2-methoxyethoxy-acetophenone core maps directly onto the patent's claimed structure, providing a validated starting point for synthesizing novel, proprietary EP4 antagonists. Its lower predicted lipophilicity (XLogP3 1.3) relative to simple acetophenones may confer improved ADME properties critical for in vivo efficacy studies [2].

Solubility-Polarity SAR Probe

With a computed TPSA of 76 Ų, 5 hydrogen-bond acceptors, and 2 hydrogen-bond donors, CAS 647842-84-0 occupies a distinct physicochemical niche among dihydroxyacetophenone derivatives [2]. Research groups investigating the relationship between ether chain length, polarity, and in vitro assay compatibility can use this compound as a reference standard to benchmark solubility, non-specific binding, and membrane permeability against analogs bearing shorter (methoxy) or longer (PEG-like) ether chains. This application is supported by class-level inference from well-established drug-likeness principles.

Application
Selection Property
Validation Focus
Polygonophenone scaffold hopping
Regioisomeric 2-methoxyethoxy substitution
Antibacterial MIC SAR against Gram-positive strains
EP4 antagonist library intermediate
Patent-aligned phenoxyethoxy core
EP4 receptor binding and functional assay context
Solubility-polarity SAR probe
Computed TPSA and hydrogen-bond profile
Solubility, permeability, and non-specific binding benchmarking
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